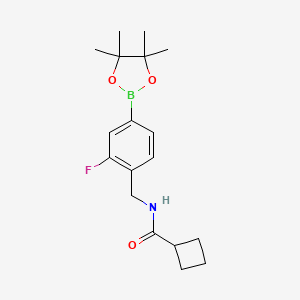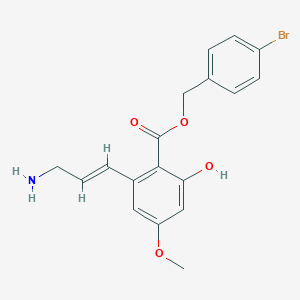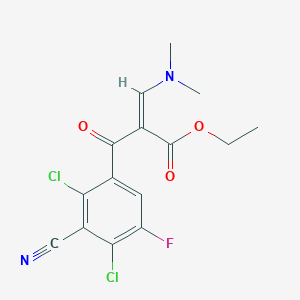
2,3-Dichloro-4-methylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloro-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
2,3-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2) or bromine (Br2) for halogenation; nitric acid (HNO3) for nitration
Major Products
Oxidation: Formation of 2,3-dichloro-4-methylbenzoic acid
Reduction: Formation of 2,3-dichloro-4-methylbenzyl alcohol
Substitution: Formation of 2,3-dichloro-4-methyl-5-nitrocinnamic acid
科学的研究の応用
2,3-Dichloro-4-methylcinnamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,3-Dichloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2,3-Dichlorocinnamic acid
- 4-Methylcinnamic acid
- 2,3-Dichloro-4-methylbenzoic acid
Comparison
2,3-Dichloro-4-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group, which can influence its
特性
分子式 |
C10H8Cl2O2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
(E)-3-(2,3-dichloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+ |
InChIキー |
FHNMUHMNFWOKKD-SNAWJCMRSA-N |
異性体SMILES |
CC1=C(C(=C(C=C1)/C=C/C(=O)O)Cl)Cl |
正規SMILES |
CC1=C(C(=C(C=C1)C=CC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



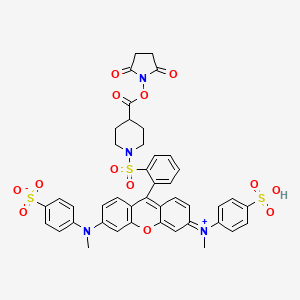

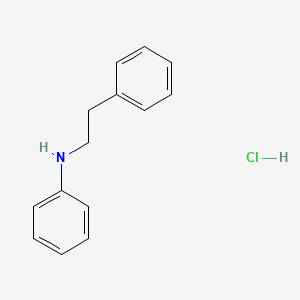
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)

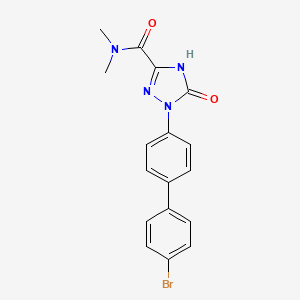

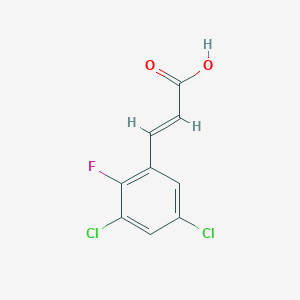
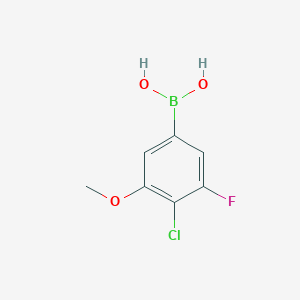
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
